molecular formula C24H28N6O4 B2373380 5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021207-42-0

5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2373380
CAS No.: 1021207-42-0
M. Wt: 464.526
InChI Key: YGXSOTVKACOWCH-UHFFFAOYSA-N
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Description

5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H28N6O4 and its molecular weight is 464.526. The purity is usually 95%.
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Biological Activity

The compound 5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one represents a novel heterocyclic scaffold with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[4,3-c]pyridines, characterized by a complex structure that incorporates a piperazine moiety and a morpholino group. Its molecular formula is C22H28N4O3C_{22}H_{28}N_4O_3, and it has a molecular weight of approximately 396.49 g/mol.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC22H28N4O3C_{22}H_{28}N_4O_3
Molecular Weight396.49 g/mol
Heterocyclic FrameworkPyrazolo[4,3-c]pyridine
Functional GroupsMorpholino, Piperazine

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent, particularly through its interaction with polo-like kinase 1 (Plk1) , a critical regulator of cell division. Plk1 is often overexpressed in various cancers, making it a target for therapeutic intervention. The compound has been shown to inhibit Plk1 activity, leading to reduced cell proliferation in cancer cell lines.

Case Study: Plk1 Inhibition

In a study evaluating the efficacy of various Plk1 inhibitors, the compound demonstrated significant inhibition of Plk1 activity with an IC50 value in the low micromolar range. This suggests that it could serve as a lead compound for developing more potent Plk1 inhibitors.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that derivatives of pyrazolo[4,3-c]pyridine can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

The proposed mechanism involves the inhibition of pro-apoptotic pathways and enhancement of neurotrophic factor signaling. This dual action can mitigate neuronal damage in models of neurodegenerative diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of the compound have revealed moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the morpholino group may enhance membrane permeability, facilitating bacterial cell entry.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of Plk1; reduced cell proliferation
NeuroprotectiveModulation of neurotransmitters; reduced oxidative stress
AntimicrobialModerate activity against gram-positive and gram-negative bacteria

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity is essential for evaluating the therapeutic viability of this compound. Early studies suggest favorable absorption characteristics with moderate bioavailability. However, comprehensive toxicity assessments are necessary to ascertain safety profiles.

Future Directions

Ongoing research is focused on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity for target enzymes like Plk1 while minimizing off-target effects. Additionally, exploring combination therapies may yield synergistic effects that enhance overall therapeutic efficacy.

Properties

IUPAC Name

5-methyl-7-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O4/c1-26-15-19(22-20(16-26)24(33)30(25-22)18-5-3-2-4-6-18)23(32)29-9-7-27(8-10-29)17-21(31)28-11-13-34-14-12-28/h2-6,15-16H,7-14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXSOTVKACOWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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